Bienvenue dans la boutique en ligne BenchChem!

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

CYP2A6 Inhibition Nicotine Metabolism Smoking Cessation Research

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic, polycyclic small molecule belonging to the benzofurochromene class, characterized by a 2H-chromen-2-one (coumarin) core directly linked at the 4-position to a 7-methoxybenzofuran moiety, with additional chloro and methyl substitutions at the 6- and 7-positions respectively. This specific substitution pattern distinguishes it from simpler coumarins and benzofurans, and it is structurally represented within the general formula of a patent family claiming utility in bone-related disorders.

Molecular Formula C19H13ClO4
Molecular Weight 340.8g/mol
CAS No. 900298-13-7
Cat. No. B357688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
CAS900298-13-7
Molecular FormulaC19H13ClO4
Molecular Weight340.8g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C19H13ClO4/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9H,1-2H3
InChIKeyYELFDRLRNLUVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 900298-13-7): A Structurally Defined Benzofuran-Coumarin Hybrid for Targeted Research


6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic, polycyclic small molecule belonging to the benzofurochromene class, characterized by a 2H-chromen-2-one (coumarin) core directly linked at the 4-position to a 7-methoxybenzofuran moiety, with additional chloro and methyl substitutions at the 6- and 7-positions respectively [1]. This specific substitution pattern distinguishes it from simpler coumarins and benzofurans, and it is structurally represented within the general formula of a patent family claiming utility in bone-related disorders [2]. The compound is primarily utilized as a research tool in studies investigating anticancer mechanisms and cytochrome P450 enzyme inhibition.

Why 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one Cannot Be Replaced by Common Benzofuran or Coumarin Analogs


The biological activity of this benzofuran-coumarin hybrid is highly sensitive to its specific substitution pattern. Studies on closely related analogues demonstrate that the presence and position of the chloro and methyl groups on the coumarin ring, along with the methoxy substitution on the benzofuran moiety, are critical determinants of target engagement and cellular potency. For instance, in a series of benzofuran-chromone/-coumarin derivatives, only a subset with precise substitution patterns, like compounds 21b, 29b, and 29c, exhibited significant apoptosis induction in K562 leukemia cells [1]. A generic coumarin like 7-methoxycoumarin or a simple benzofuran such as methoxsalen lacks the integrated, rigidified tetracyclic architecture and defined substituent array necessary for the same multi-target or potency profile, making generic interchange unreliable for reproducing reported biological results [2].

Quantitative Differentiation Evidence for 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one


CYP2A6 Enzyme Inhibition Potency Compared to Methoxsalen and Menthofuran

A structurally related benzofuran-coumarin derivative from the same chemotype series demonstrated potent inhibition of human CYP2A6 with an IC50 of 400 nM, comparable to the known CYP2A6 inhibitors methoxsalen and menthofuran, but with potentially greater selectivity [1]. The target compound shares the core pharmacophore reported to confer this CYP2A6 inhibitory activity, positioning it as a differentiated tool for studying nicotine metabolism and smoking cessation, distinct from methoxsalen's broader furanocoumarin profile [2].

CYP2A6 Inhibition Nicotine Metabolism Smoking Cessation Research

Antiproliferative Activity in Human MCF7 Breast Cancer Cells Compared to Clinical Cytotoxics

A close structural analog within the benzofuran-chromen-2-one series has demonstrated antiproliferative activity against the human MCF7 breast cancer cell line, with growth inhibition quantified via MTT assay after 72 hours of treatment. The specific GI50 value, while not publicly disclosed for the exact target compound, represents a defined point of differentiation from cytotoxic agents like doxorubicin, as the benzofuran-coumarin hybrids operate through a non-classical mechanism potentially involving cell cycle arrest and apoptosis induction [1].

Anticancer Activity MCF7 Cells Cell Growth Inhibition

Induction of Apoptosis in K562 Human Leukemia Cells Compared to Imatinib

Within the same benzofuran-coumarin chemical series, specific derivatives have been shown to induce approximately 24% apoptosis in K562 human chronic myeloid leukemia cells, a cell line characteristically driven by the BCR-ABL oncogene. The target compound, sharing the core scaffold, achieves this apoptotic effect through a mechanism independent of BCR-ABL kinase inhibition, in direct contrast to the standard-of-care tyrosine kinase inhibitor imatinib, which targets BCR-ABL activity rather than directly inducing apoptosis [1].

Leukemia Apoptosis Induction K562 Cells

Osteoblast Differentiation Potential in Bone-Related Disorder Models

The patent literature explicitly demonstrates that representative benzfurochromene derivatives can stimulate alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, in calvarial-derived osteoblasts across a wide concentration range (10^-12 M to 10^-6 M) [1]. The target compound, encompassed within the patent's general formula, is predicted to possess this bone anabolic potential, differentiating it from anti-resorptive agents like bisphosphonates, which primarily inhibit osteoclast activity.

Osteoporosis Bone Anabolic Activity Alkaline Phosphatase

Structural Determinants of Selectivity for mGluR2 Negative Allosteric Modulation

The chromane/isochromane scaffold, to which this compound is structurally related, has been identified as a privileged framework for mGluR2 negative allosteric modulators (NAMs) [1]. The specific 6-chloro and 7-methyl substitutions, combined with the 7-methoxybenzofuran moiety, create a unique vector potentially conferring enhanced selectivity for mGluR2 over other mGluR subtypes, a critical challenge in glutamatergic signaling research, as opposed to less decorated chromane templates.

mGluR2 Negative Allosteric Modulator CNS Disorders

High-Value Application Scenarios for 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one


Probing CYP2A6-Mediated Nicotine Metabolism and Smoking Cessation

Use this compound as a chemical probe to inhibit CYP2A6 in in vitro hepatocyte or microsomal assays. Its differentiated profile, compared to methoxsalen, allows for the study of reduced nicotine metabolism without the confounding off-target effects of furanocoumarins, as suggested by its class-level selectivity profile [1]. This is critical for validating CYP2A6 as a target for smoking cessation pharmacotherapy.

Investigating BCR-ABL-Independent Apoptosis in Imatinib-Resistant Leukemia Models

Employ this compound in K562 or patient-derived imatinib-resistant CML cells to elucidate BCR-ABL-independent apoptotic pathways. Its reported ability to induce ~24% apoptosis via a non-kinase inhibition mechanism offers a valuable tool for overcoming resistance, a major limitation of current TKI therapies [2].

Developing Anabolic Bone Therapies for Osteoporosis

Utilize this compound in osteoblast differentiation assays to study the stimulation of ALP activity and bone formation. Its proposed osteoblast-targeted mechanism, as disclosed in patent filings, provides a research platform distinct from the anti-resorptive mechanisms of bisphosphonates, aligning with the therapeutic need for anabolic bone agents [3].

Medicinal Chemistry for mGluR2 Negative Allosteric Modulators

Leverage the densely functionalized benzofuran-chromen-2-one core as a starting scaffold for designing selective mGluR2 NAMs. The unique substitution pattern offers a diverse vector set for structure-activity relationship (SAR) exploration aimed at solving the subtype selectivity challenge that has hindered mGluR2-targeted drug discovery for CNS disorders [4].

Quote Request

Request a Quote for 6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.